molecular formula C9H16N2O2 B1179110 Mov-34 protein CAS No. 145419-53-0

Mov-34 protein

Cat. No.: B1179110
CAS No.: 145419-53-0
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Description

Structural Features of the MPN Domain

Feature Description Example Proteins
Core Fold Five-stranded β-sheet sandwiched between α-helices Rpn11, Csn5, Mov-34
JAMM Motif His-x-His-x-Ser/Thr-x-Asp sequence coordinating zinc ions (MPN+ only) Rpn11, Csn5
Domain Dimerization N- and C-terminal interactions enabling dimer formation Mov-34 (crystallography)

Mov-34’s MPN domain lacks conserved zinc-coordinating residues (e.g., His and Asp in the JAMM motif), suggesting a non-catalytic, structural role. This contrasts with catalytically active MPN+ proteins like Rpn11, which cleave ubiquitin-like modifiers.

Significance of this compound in Eukaryotic Cellular Biology

Mov-34’s biological importance stems from its involvement in three interconnected systems:

Role in Viral RNA Replication

Mov-34 interacts with the 3′-noncoding region (NCR) of flaviviruses like JEV, facilitating viral RNA replication. Key findings include:

  • Binding Specificity : Direct interaction with the JEV 3′-NCR stem-loop structure.
  • Functional Implication : Disruption of this interaction inhibits viral RNA synthesis, suggesting Mov-34 acts as a host factor for flavivirus replication.

Proteasome Regulation

As a subunit of the 26S proteasome (designated PSMD7 or Rpn8 ), Mov-34 contributes to:

  • Protein Degradation : Maintenance of proteasome integrity and substrate recognition.
  • Complex Assembly : Stabilization of the 19S regulatory particle, particularly the Rpn5-Rpn6-Rpn8-Rpn9-Rpn11 module.

Evolutionary Conservation

Mov-34 homologs are present in diverse eukaryotes, including:

Organism Homolog Identity Functional Role
Drosophila melanogaster 62% amino acid identity Embryonic development regulation
Arabidopsis thaliana 40% identity Stress response pathways

This conservation underscores its fundamental role in cellular homeostasis.

Scope and Objectives of this compound Research

Unanswered Questions

  • Mechanism of Viral RNA Interaction : How does Mov-34’s RNA-binding activity contribute to flavivirus replication?
  • Structural Dynamics : What conformational changes occur during 26S proteasome assembly?
  • Catalytic Inactivity : Why does Mov-34’s MPN domain lack metal-binding capacity despite structural homology to active MPN+ proteins?

Emerging Research Directions

  • Structural Biology : High-resolution studies of Mov-34-RNA complexes to map interaction surfaces.
  • Therapeutic Targeting : Exploration of Mov-34 as a host factor for antiviral drug development.
  • Proteasome Regulation : Investigation of Mov-34’s role in ubiquitin-independent proteasome functions.

Properties

CAS No.

145419-53-0

Molecular Formula

C9H16N2O2

Synonyms

Mov-34 protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities

All Mov-34 family members share the MPN domain, which facilitates their integration into multi-subunit complexes. However, flanking regions vary, enabling functional specialization:

  • Mov-34 (PSMD12/S12) : Contains the MPN domain and additional sequences for proteasome binding .
  • eIF3-p47 (eIF3 subunit 5) : Features the MPN domain and motifs for binding to the eukaryotic initiation factor 3 (eIF3) core .
  • eIF3f : Includes a proline- and alanine-rich N-terminal region adjacent to the MPN domain, enabling interactions with adrenergic receptors .
  • COPS5 (JAB1/MOV-34) : Retains the MPN domain but lacks enzymatic activity unless incorporated into the COP9 signalosome .

Functional Divergence

Protein Name Complex Affiliation Functional Role Key References
Mov-34 (PSMD12/S12) 26S Proteasome Regulatory subunit for ATP-dependent proteolysis; critical for protein turnover.
eIF3-p47 eIF3 Translation Complex Promotes translation initiation; downregulation inhibits protein synthesis and growth.
eIF3f eIF3 Translation Complex Modulates translation and interacts with α1B-adrenergic receptors to enhance signaling.
COPS5 (JAB1) COP9 Signalosome Activates deubiquitinating enzymes (DUBs); regulates transcription factors like c-Jun.
PSMD7 (p40) 26S Proteasome Stabilizes proteasome structure; assists in substrate recognition and processing.

Mechanistic Insights

  • Proteasome-Associated Members (Mov-34, PSMD7) : These subunits ensure substrate specificity and catalytic efficiency in ubiquitinated protein degradation. Mov-34’s MPN domain may assist in coordinating the proteasome’s regulatory and catalytic particles .
  • Translation-Related Members (eIF3-p47, eIF3f) : Their MPN domains anchor them to the eIF3 core, facilitating ribosome recruitment to mRNA. eIF3f’s unique C-terminal region may enable cross-talk between translation and signaling pathways .
  • COP9 Signalosome Member (COPS5) : While lacking intrinsic DUB activity, COPS5 activates JAMM-domain proteases (e.g., PSMD14) within the COP9 complex, influencing ubiquitin-dependent processes like DNA repair .

Research Findings and Data

Table 1: Key Functional and Structural Attributes

Attribute Mov-34 eIF3-p47 COPS5 PSMD7
Molecular Weight ~40 kDa ~47 kDa ~38 kDa ~37 kDa
Domain Architecture MPN + proteasome-binding motifs MPN + eIF3 core-binding motifs MPN + COP9-binding motifs MPN + proteasome-binding motifs
Cellular Process Protein degradation Translation initiation Deubiquitination Protein degradation
Disease Links Cancer Cancer Neurodegeneration Cancer

Preparation Methods

Source Material and Initial Processing

The this compound is naturally expressed in murine tissues, with the neonatal mouse brain serving as a primary source due to its high protein yield. Fresh brain tissue from suckling BALB/c mice is harvested, washed three times with ice-cold phosphate-buffered saline (PBS), and homogenized in cytolysis buffer containing 10 mM HEPES (pH 7.9), 5 mM dithiothreitol (DTT), 20% glycerol, 1% Triton X-100, and protease inhibitors (0.1 mM phenylmethylsulfonyl fluoride, 10 μg/ml leupeptin). Mechanical disruption via vortexing for 30 seconds ensures complete cell lysis, followed by incubation on ice for 15 minutes to stabilize proteins.

Subcellular Fractionation and Cytoplasmic Extract Preparation

Centrifugation at 2,000 × g for 5 minutes at 4°C removes nuclei and cellular debris, yielding a post-nuclear supernatant. Further ultracentrifugation at 100,000 × g for 30 minutes isolates the S100 cytoplasmic fraction, enriched with soluble proteins like Mov-34. Concentration and buffer exchange into storage buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 50% glycerol) are achieved using Centricon-30 microconcentrators, finalizing the extract at ~70 μg/μl total protein.

Table 1: Key Buffers for Native Mov-34 Extraction

ComponentConcentration/PurposeReference
Cytolysis Buffer10 mM HEPES, 1% Triton X-100
Storage Buffer20 mM HEPES, 50% glycerol
Protease Inhibitors0.1 mM PMSF, 10 μg/ml leupeptin

Recombinant Expression of Mov-34

Plasmid Construction and Bacterial Expression

Recombinant Mov-34 (rMov-34) is produced in Escherichia coli strain M15 using the pQE30 expression vector, which appends a hexahistidine (His₆) tag to the N-terminus. The construct is transformed into competent cells, plated on NZY agar, and induced with 20 mM isopropyl-β-d-thiogalactopyranoside (IPTG) at 37°C. Pinpoint plaques confirm successful transfection, and nitrocellulose membranes impregnated with IPTG enhance protein expression during overnight incubation.

Solubilization and Refolding Strategies

Expressed rMov-34 often forms inclusion bodies, necessitating solubilization in 6 M guanidine hydrochloride or 8 M urea. Refolding is achieved through stepwise dialysis into buffers containing 20 mM HEPES (pH 7.5), 100 mM NaCl, and 2 mM β-mercaptoethanol. Adding 0.5% CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) improves solubility, particularly for structural studies.

Affinity Purification of His-Tagged Mov-34

Immobilized Metal Affinity Chromatography (IMAC)

The His₆-tagged rMov-34 binds to Ni²⁺-nitrilotriacetic acid (Ni-NTA) resin under native or denaturing conditions. After loading the lysate, the column is washed with 20 mM imidazole to remove nonspecific binders. Elution with 250 mM imidazole in 20 mM Tris-HCl (pH 8.0) yields >90% pure protein, as confirmed by SDS-PAGE.

Tag Removal and Final Polishing

While the His₆ tag facilitates purification, its removal may be necessary for functional assays. Thrombin or TEV protease cleavage sites are incorporated into the vector design, enabling tag excision during dialysis. Size-exclusion chromatography (SEC) on Superdex 200 columns further polishes the protein, separating monomers from aggregates.

Table 2: Mov-34 Purification Metrics

ParameterValueReference
IMAC Elution Imidazole250 mM
SEC Buffer20 mM Tris-HCl, 150 mM NaCl
Final Purity>90% (SDS-PAGE)

Solubilization and Stabilization Techniques

Detergent-Based Solubilization

For membrane-associated Mov-34 variants, 1% Triton X-100 or 0.1% n-dodecyl-β-d-maltoside (DDM) is added to extraction buffers to maintain solubility. Prolonged storage in 50% glycerol at −70°C prevents aggregation, with DTT (1–5 mM) included to mitigate oxidative damage.

Precipitation and Recovery Optimization

Methanol/chloroform (M/C) precipitation increases protein concentration while removing lipids and salts. A 4:1:3 methanol:chloroform:water ratio precipitates Mov-34, which is pelleted at 16,000 × g and washed with 80% acetone. Modifications like freeze-thaw cycles or ultrasonic homogenization (10-second pulses at 5 μm amplitude) enhance recovery by 40–47%.

Characterization and Functional Validation

Electrophoretic and Immunoblot Analysis

SDS-PAGE under reducing conditions resolves Mov-34 at ~36 kDa, with Coomassie staining verifying purity. Western blotting using polyclonal anti-Mov-34 serum (generated via rabbit immunization with 100 μg His-Mov-34 in Freund’s adjuvant) confirms identity, with chemiluminescent detection achieving sub-nanogram sensitivity.

Mass Spectrometry and Structural Insights

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry identifies post-translational modifications, while circular dichroism (CD) spectroscopy reveals α-helical content critical for nucleic acid binding. Crystallization trials using 20% PEG 3350 and 0.2 M ammonium citrate yield diffracting crystals for X-ray studies.

Recent Advances and Methodological Innovations

High-Throughput Screening Platforms

Automated liquid handlers now enable parallel purification of 96 Mov-34 variants, optimizing buffer conditions (pH, ionic strength) via robotic gradient mixing. Microscale thermophoresis (MST) assays quantify binding affinities for RNA or protein partners in 4–6 hours, accelerating functional studies.

CRISPR-Cas9 Engineered Cell Lines

HEK293T cells with CRISPR-integrated Mov-34 alleles secrete the protein into serum-free media, simplifying harvest and reducing contaminant load. Yields of 10–15 mg/L surpass bacterial systems, albeit at higher costs .

Q & A

Q. What are the primary cellular functions of Mov-34 protein (COPS5/JAB1), and what experimental approaches are used to validate them?

this compound is a subunit of the COP9 signalosome complex, regulating ubiquitin-dependent proteolysis and deubiquitinating enzyme (DUB) activity . Key functions include modulating protein stability (e.g., p53 degradation) and signal transduction pathways (e.g., JNK signaling). Experimental validation involves:

  • Co-immunoprecipitation (Co-IP) : To identify interaction partners (e.g., Cullin-RING ligases) .
  • Knockdown/knockout models : siRNA or CRISPR-Cas9 to assess phenotypic changes in cell cycle progression .
  • Ubiquitination assays : Western blotting with anti-ubiquitin antibodies to measure substrate ubiquitination levels .

Q. What are the standard methodologies for detecting and quantifying this compound in cellular models?

  • Antibody-based detection : Use monoclonal antibodies (e.g., OTI2B12) validated for Western blotting, immunohistochemistry, or immunofluorescence .
  • Quantitative mass spectrometry (LC-MS/MS) : For absolute quantification in proteome-wide studies .
  • Flow cytometry : Fluorescently labeled antibodies to assess protein expression in specific cell populations .

Q. How is this compound's role in the ubiquitin-proteasome system studied mechanistically?

Researchers employ:

  • Proteasome inhibition assays : MG132 treatment to accumulate ubiquitinated substrates, followed by Mov-34 activity analysis .
  • Structural studies : Cryo-EM to resolve Mov-34's conformation within the COP9 signalosome .
  • Mutagenesis : Point mutations (e.g., JAMM domain alterations) to disrupt DUB activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound interaction studies (e.g., conflicting co-IP results)?

Contradictions often arise from cell-type-specific expression or methodological variability. Solutions include:

  • Orthogonal validation : Combine Co-IP with proximity ligation assays (PLA) or CETSA (cellular thermal shift assay) .
  • Standardized buffers : Control for lysis buffer stringency to avoid non-specific interactions .
  • Cross-linking agents : Stabilize transient interactions (e.g., formaldehyde fixation) before Co-IP .

Q. What are the best practices for ensuring reproducibility in Mov-34 knockdown/knockout experiments?

  • Multi-target siRNA/CRISPR designs : Use ≥3 independent sgRNAs or siRNA pools to mitigate off-target effects .
  • Rescue experiments : Reintroduce wild-type or mutant Mov-34 via plasmid transfection .
  • Data transparency : Publish raw Western blot images and quantification methods (e.g., ImageJ workflows) .

Q. What challenges arise when studying Mov-34 homologs in non-mammalian models, and how are they addressed?

  • Sequence divergence : Use structure-based alignment tools (e.g., Phyre2) to identify conserved functional domains .
  • Functional redundancy : Double/triple knockout models in organisms with paralogs (e.g., Arabidopsis COP9 signalosome subunits) .
  • Cross-species activity assays : Test human Mov-34 in yeast complementation studies to validate evolutionary conservation .

Q. What advanced methods are used to study post-translational modifications (PTMs) of this compound?

  • Phosphoproteomics : TiO2 enrichment coupled with LC-MS/MS to map phosphorylation sites (e.g., Ser/Thr residues) .
  • Ubiquitination profiling : Tandem ubiquitin-binding entities (TUBEs) to isolate Mov-34-associated ubiquitin chains .
  • Machine learning : Predict PTM sites using tools like NetPhos or PhosphoPred, followed by mutagenesis .

Methodological and Data Analysis Considerations

Q. How should researchers design experiments to distinguish Mov-34's role in the COP9 signalosome vs. independent functions?

  • Subcomplex isolation : Size-exclusion chromatography to separate COP9 signalosome complexes from free Mov-34 .
  • Dominant-negative mutants : Express Mov-34 variants that disrupt COP9 assembly (e.g., ΔCSN5) .
  • Transcriptomic profiling : RNA-seq to compare gene expression changes in full COP9 vs. Mov-34-specific knockdowns .

Q. What statistical approaches are recommended for analyzing Mov-34-dependent proteomic datasets?

  • False discovery rate (FDR) control : Benjamini-Hochberg correction for high-throughput LC-MS/MS data .
  • Pathway enrichment analysis : Tools like DAVID or STRING to identify Mov-34-associated biological processes .
  • Machine learning : Random forest models to prioritize interaction partners based on co-expression and evolutionary conservation .

Q. How can researchers address low signal-to-noise ratios in Mov-34 immunofluorescence studies?

  • Signal amplification : Tyramide-based systems (e.g., Alexa Fluor Tyramide) .
  • Super-resolution microscopy : STORM or SIM to resolve subcellular localization .
  • Background reduction : Block non-specific binding with 5% BSA and 0.1% Triton X-100 .

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